
7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as DAPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DAPC belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
科学的研究の応用
Detection of Chromium Ions
Mani et al. (2018) developed a coumarin-pyrazolone probe for detecting Cr3+ ions, which showcased a quick color response and significant quenching of fluorescence in living cells. This application is important for environmental and biological monitoring of chromium, a heavy metal with significant health implications (Mani et al., 2018).
Antioxidant Activity
Basappa et al. (2021) synthesized coumarin-oxadiazole hybrids and tested their antioxidant properties. Two compounds, in particular, showed significant radical scavenging activity, suggesting potential applications in combating oxidative stress-related diseases (Basappa et al., 2021).
Antibacterial and Antifungal Properties
Mahesh et al. (2022) explored the antimicrobial potential of oxadiazole derivatives containing the 2H-chromen-2-one moiety. These compounds were found to have notable antibacterial and antifungal activities, pointing towards potential applications in developing new antimicrobial agents (Mahesh et al., 2022).
Photophysical Properties and Fluorescence
Shimasaki et al. (2021) investigated the synthesis and photophysical properties of certain chromen-2-one derivatives, highlighting their strong fluorescence characteristics. These properties can be valuable in developing materials for optical and electronic applications (Shimasaki et al., 2021).
Sulfite Detection
Sun et al. (2017) designed a fluorescent probe based on the compound for the selective detection of sulfite. This application is crucial for monitoring sulfite levels in various samples, including biological cells (Sun et al., 2017).
pH Sensing in Cells
Liu et al. (2015) synthesized a pH-sensitive probe using a derivative of this compound. It showed high sensitivity and was suitable for tracing intracellular pH changes, which is valuable in biomedical research and diagnostics (Liu et al., 2015).
特性
IUPAC Name |
7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-22-19(23-27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGYVUDYCGHHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

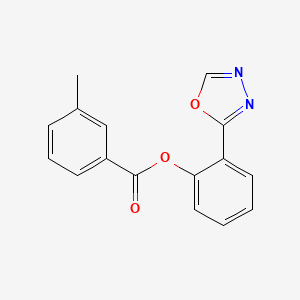
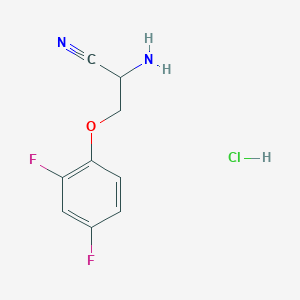
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2960383.png)
![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)
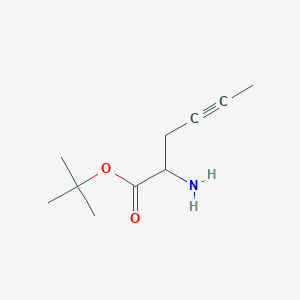
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2960389.png)
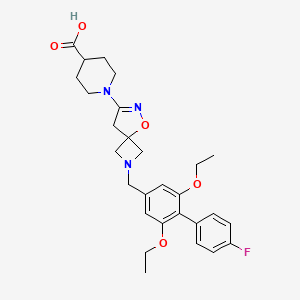
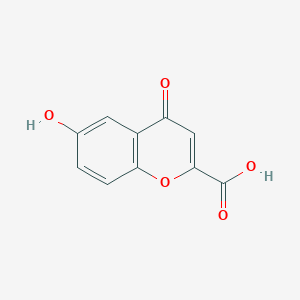
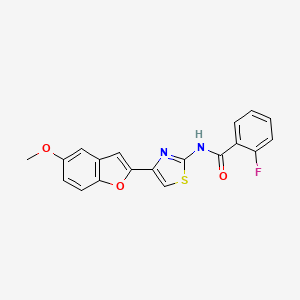
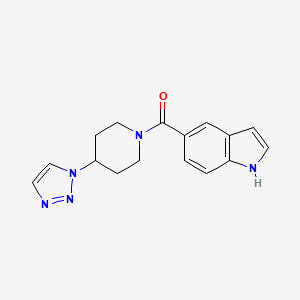
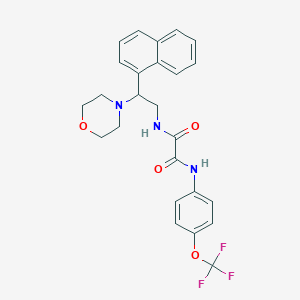
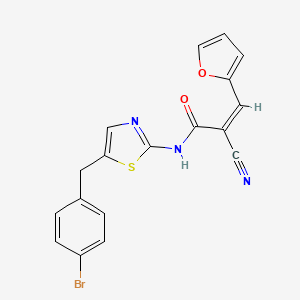

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)